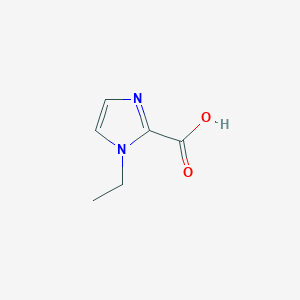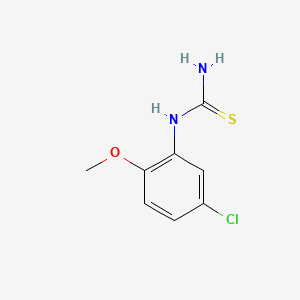
4-(4-Methoxyphenyl)pyrimidin-2-amine
説明
“4-(4-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 99844-02-7 . It has a molecular weight of 201.23 . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “4-(4-Methoxyphenyl)pyrimidin-2-amine” is 1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) .
Physical And Chemical Properties Analysis
It is stored in a refrigerator and shipped at room temperature . The physical form of the compound is a white to yellow powder or crystals .
科学的研究の応用
Inhibition of Aurora Kinase A
This compound has been used in the design and synthesis of derivatives for the inhibition of Aurora kinase A . Aurora kinase A is a protein that plays a critical role in cell division, and its inhibition can lead to the prevention of cancer cell proliferation . The compound was found to reduce the clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells .
Tubulin Polymerization Inhibitors
The compound has been used in the design, synthesis, and biological evaluation of novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as tubulin polymerization inhibitors . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to the prevention of cancer cell proliferation . The compound was found to inhibit tubulin polymerization, induce cell cycle arrest at the G2/M phase, and trigger cell apoptosis in MCF-7 cell line .
Inhibition of Dihydrofolate Reductase (DHFR)
Although not directly mentioned in the search results, it’s worth noting that similar compounds have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis and cell growth, and its inhibition can lead to the prevention of cancer cell proliferation .
Antiviral Activity
Compounds containing similar structures have shown relatively higher antiviral activity against Newcastle disease virus . Further modification of these compounds could potentially lead to the development of effective antiviral therapeutics .
作用機序
Target of Action
The primary targets of 4-(4-Methoxyphenyl)pyrimidin-2-amine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also shows inhibitory effects against Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .
Mode of Action
4-(4-Methoxyphenyl)pyrimidin-2-amine interacts with its targets by inhibiting their expression and activities . In the case of AURKA, it selectively inhibits its activity, leading to reduced phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation and cell division. By inhibiting the inflammatory mediators, it can potentially downregulate the inflammatory response . In terms of cell division, the inhibition of AURKA disrupts the normal cell cycle, particularly affecting the transition from the G2 phase to the M phase .
Pharmacokinetics
Its degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The inhibition of inflammatory mediators by 4-(4-Methoxyphenyl)pyrimidin-2-amine can lead to potent anti-inflammatory effects . In terms of its anticancer properties, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in certain cancer cells .
Action Environment
The action, efficacy, and stability of 4-(4-Methoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, its efficacy can be affected by the presence of other substances in the environment, such as other drugs or biochemical compounds.
Safety and Hazards
特性
IUPAC Name |
4-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSMJZASRNAUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370693 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)pyrimidin-2-amine | |
CAS RN |
99844-02-7 | |
| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)





![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)



